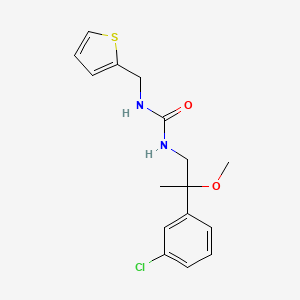
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss various urea derivatives with potential biological activities, such as acetylcholinesterase inhibition, DNA binding, cytotoxicity, and antiproliferative effects against cancer cell lines. These studies provide insights into the structural requirements for biological activity in urea derivatives and may offer indirect information relevant to the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction followed by the addition of an amine. For example, one paper describes a one-step synthesis involving carbonylation with triphosgene and subsequent addition of an amine, yielding the final product with a high yield . This method could potentially be adapted for the synthesis of "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry. For instance, the structure of a synthesized urea compound was elucidated using FT-IR, 1H-NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea" and confirm its identity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including interactions with biological macromolecules. For example, a study reported the docking of a urea compound with B-DNA, indicating potential DNA binding activity . Another paper discussed the use of urea derivatives as potential BRAF inhibitors, suggesting their role in inhibiting specific enzymes involved in cancer progression . These findings suggest that "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea" may also engage in similar chemical reactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity. Computational studies, such as density functional theory (DFT), can predict properties like chemical potential and hardness, which are indicative of a compound's reactivity . Additionally, the cytotoxic nature of urea compounds can be assessed using assays like the MTT assay to determine their potential as anticancer agents . These methods could be applied to "1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea" to gain a comprehensive understanding of its properties and potential biological activities.
科学的研究の応用
Corrosion Inhibition
Urea derivatives, including those similar to 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea, have been investigated for their corrosion inhibition properties. For instance, Bahrami and Hosseini (2012) found that certain urea compounds exhibit significant efficiency as corrosion inhibitors for mild steel in acidic solutions, suggesting a potential application for related urea derivatives in protecting metals from corrosion in industrial settings (Bahrami & Hosseini, 2012).
Environmental Science
In environmental science, substituted urea herbicides and their degradation have been the subject of study. Katz and Strusz (1968) discussed the chromatographic determination of maloran (a selective herbicide) and its metabolites in soils, highlighting the environmental fate of urea-based agrochemicals and the importance of understanding their degradation pathways (Katz & Strusz, 1968).
Organic Chemistry and Drug Discovery
Urea derivatives have also been explored for their biological activity, including as potential anticancer agents. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research indicates the therapeutic potential of urea derivatives in the development of new anticancer drugs (Feng et al., 2020).
Nonlinear Optical Materials
Shettigar et al. (2006) investigated bis-chalcone derivatives, demonstrating significant second harmonic generation (SHG) efficiency and highlighting the potential of urea derivatives in nonlinear optical applications. This study suggests that similar compounds could be explored for their optical properties, contributing to the development of new materials for optical devices (Shettigar et al., 2006).
Antimicrobial Agents
Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes and evaluated their antimicrobial efficacy. This research highlights the potential of urea derivatives in the development of new antimicrobial agents, offering alternatives to traditional antibiotics (Rani et al., 2014).
特性
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(21-2,12-5-3-6-13(17)9-12)11-19-15(20)18-10-14-7-4-8-22-14/h3-9H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJINFEYFWRSHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

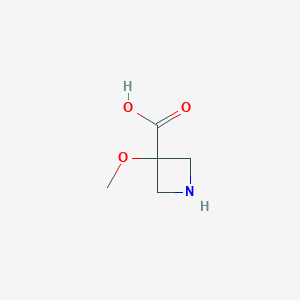
![8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521740.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
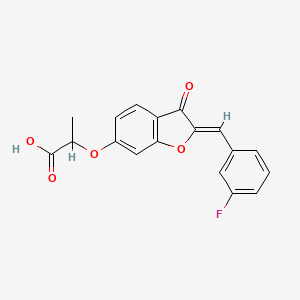
![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)
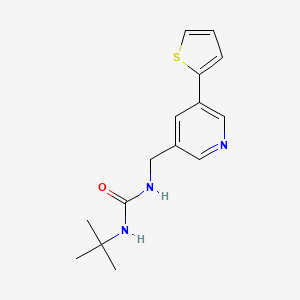

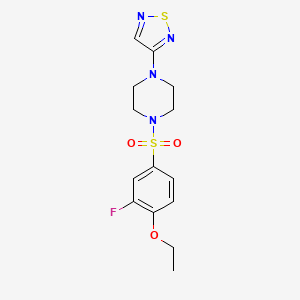
![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)
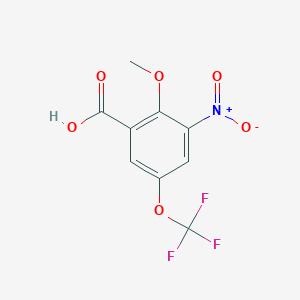

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)